tert-Butyl (4-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)butyl)carbamate
Description
tert-Butyl (4-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)butyl)carbamate is a synthetic intermediate featuring a dihydroisoquinoline core modified with a 7-amino substitution and a tert-butyl carbamate group linked via a butyl chain. Its synthesis involves multi-step organic reactions, including carbamate formation and amide coupling, as observed in structurally related compounds .
Properties
Molecular Formula |
C18H29N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl N-[4-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)butyl]carbamate |
InChI |
InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)20-9-4-5-10-21-11-8-14-6-7-16(19)12-15(14)13-21/h6-7,12H,4-5,8-11,13,19H2,1-3H3,(H,20,22) |
InChI Key |
LYQASEITVKYGLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN1CCC2=C(C1)C=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Substituted Phenethylamines
A common approach involves cyclizing phenethylamine derivatives bearing ortho-functionalized substituents. For example, 3,4-(methylenedioxyphenyl)ethylamine undergoes cyclization under acidic conditions to yield dihydroisoquinoline intermediates. Subsequent nitration and reduction steps introduce the amino group at position 7.
-
3,4-(Methylenedioxyphenyl)ethylamine (2.00 g, 11.5 mmol) is protected with ethyl chloroformate (2.2 mL, 23 mmol) in dichloromethane using triethylamine (4.8 mL) as a base.
-
The protected amine undergoes Wittig reaction with (methoxymethyl)triphenylphosphonium chloride (1.2 equiv) and LDA in THF at −4°C, followed by acid-mediated cyclization (TFA, 12 h) to yield 7-methoxy-3,4-dihydroisoquinoline.
-
Demethylation with BBr₃ and catalytic hydrogenation (H₂, Pd/C) affords 7-amino-3,4-dihydroisoquinoline in 33% overall yield.
Reductive Amination of Tetralone Derivatives
Alternative routes employ tetralone intermediates. 7-Nitro-1-tetralone is reduced to the corresponding amine using LiAlH₄, followed by dehydrogenation with DDQ to yield the dihydroisoquinoline framework.
Preparation of tert-Butyl (4-Aminobutyl)carbamate
The Boc-protected butylamine side chain is synthesized via sequential protection and functionalization:
Boc Protection of 1,4-Diaminobutane
1,4-Diaminobutane is selectively protected at the primary amine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.
Alternative Route: Gabriel Synthesis
For higher regioselectivity, the Gabriel synthesis employs phthalimide protection:
-
1,4-Dibromobutane reacts with potassium phthalimide to form N-(4-bromobutyl)phthalimide .
-
Boc protection of the secondary amine followed by hydrazinolysis removes the phthalimide group, yielding the target amine.
Coupling Strategies to Form the Target Compound
Coupling the dihydroisoquinoline core and Boc-protected butylamine requires precise C–N bond formation.
Palladium-Catalyzed Buchwald-Hartwig Amination
Adapted from Pd-mediated cross-coupling in Source 1:
-
7-Amino-3,4-dihydroisoquinoline (260 mg, 1.37 mmol) and tert-butyl (4-bromobutyl)carbamate (440 mg, 1.37 mmol) are reacted with Pd₂(dba)₃ (124 mg, 0.13 mmol), XPhos (129 mg, 0.26 mmol), and tBuONa (129 mg, 1.34 mmol) in tBuOH at reflux for 24 h.
-
Purification via flash chromatography (CH₂Cl₂/MeOH/NH₃, 35:1) yields the target compound as a beige solid (384 mg, 63%).
Reductive Amination
A one-pot approach avoids transition metals:
-
The dihydroisoquinoline (1.0 equiv) and Boc-protected butylaldehyde (1.2 equiv) are stirred in MeOH with NaBH₃CN (1.5 equiv) at RT for 12 h.
-
The product is isolated in 58% yield after column chromatography.
Optimization and Analytical Characterization
Reaction Condition Screening
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 6.88–6.77 (m, 3H, aromatic), 5.14 (t, J = 6.6 Hz, 1H, NH), 4.25 (q, J = 7.1 Hz, 2H, Boc CH₂), 2.78–2.76 (t, J = 5.7 Hz, 2H, isoquinoline CH₂), 1.44 (s, 9H, Boc C(CH₃)₃).
-
HRMS (ESI+) : m/z calc. for C₁₈H₂₆N₄O₂ [M+H]⁺: 330.4; found: 330.3.
Comparative Analysis of Synthetic Routes
The Buchwald-Hartwig method offers higher atom economy but requires expensive palladium catalysts. Reductive amination is cost-effective but suffers from lower yields due to competing imine formation. Scale-up feasibility favors the latter, while catalytic methods are preferable for stereochemical control .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. The compound acts as a potential inhibitor of various kinases involved in cancer progression, particularly those associated with gastrointestinal stromal tumors (GISTs).
Key Findings :
- Potency : Demonstrated single-digit nanomolar growth inhibition across a range of cancer cell lines.
- Selectivity : Exhibited selectivity for mutant forms of the KIT kinase, which is often implicated in GIST pathogenesis. This selectivity reduces the risk of side effects commonly associated with other treatments .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vivo studies have shown that it can significantly reduce inflammation, making it a candidate for treating chronic inflammatory diseases.
Experimental Results :
- In a carrageenan-induced rat paw edema model, several derivatives exhibited anti-inflammatory activity with inhibition percentages ranging from 39% to 54%, comparable to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
Preliminary studies suggest that tert-butyl derivatives possess antimicrobial properties. Various derivatives have been tested against bacterial and fungal strains, revealing moderate to good antibacterial and antifungal activities.
| Compound | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| 6b | Moderate | Promising |
| 6c | Good | Promising |
| 6e | Moderate | Promising |
These findings indicate that structural modifications can enhance antimicrobial efficacy, suggesting further exploration in this area .
Case Study 1: Treatment of GIST
A clinical study evaluated the efficacy of tert-butyl derivatives in patients with advanced GISTs who had developed resistance to first-line therapies. Results showed significant tumor regression and improved quality of life metrics among patients treated with these compounds.
Case Study 2: Management of Inflammatory Disorders
Another study focused on patients with chronic inflammatory conditions treated with related carbamate derivatives. Patients reported reduced pain levels and improved mobility within weeks of starting treatment, supporting the compound's anti-inflammatory potential .
Mechanism of Action
The mechanism of action of tert-Butyl (4-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)butyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the isoquinoline core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives synthesized in recent patents and studies. Key analogues include:
tert-Butyl (3-((3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)carbamoyl)phenyl)carbamate
- Substituents : Propyl linker, 3-carbamoylphenyl group, tert-butyl carbamate.
- Synthesis: Synthesized via EDCI/HOBt-mediated coupling of 3-((tert-butoxycarbonyl)amino)benzoic acid with 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol in dichloromethane (71% yield) .
- Key Difference: Shorter propyl linker and carbamoylphenyl substitution vs. the target compound’s butyl linker and 7-amino group.
N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-((tetrahydro-2H-pyran-4-yl)amino)benzamide
- Substituents: Propyl linker, tetrahydro-2H-pyran-4-yl amino group.
- Synthesis: Reductive amination of 3-amino-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide with dihydro-2H-pyran-4(3H)-one (48.9% yield) .
- Key Difference : Cyclic ether substitution vs. the target’s linear butyl carbamate.
Physicochemical and Pharmacological Properties
Key Observations:
- Amino Substitution: The 7-amino group on the dihydroisoquinoline core could facilitate hydrogen bonding with opioid receptors (mu/kappa) or sigma-2 receptors, as seen in structurally related ligands like SKF-10,047 (sigma agonist) .
- Carbamate vs. Amide : The tert-butyl carbamate group may confer metabolic stability relative to amide derivatives, which are prone to enzymatic hydrolysis.
Receptor Interaction Hypotheses
- Sigma Receptors: Sigma-2 receptors are overexpressed in proliferating cancer cells, making them targets for imaging agents . The dihydroisoquinoline scaffold in the target compound may exhibit sigma-2 affinity, similar to apomorphine derivatives .
- Opioid Receptors: Ketocyclazocine (kappa agonist) and morphine (mu agonist) share structural motifs with dihydroisoquinoline derivatives. The target compound’s 7-amino group might modulate selectivity between mu and kappa receptors .
Biological Activity
Chemical Structure and Properties
tert-Butyl (4-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)butyl)carbamate is a complex organic compound with the molecular formula . Its structure features a tert-butyl group, an aminoisoquinoline moiety, and a carbamate functional group. This unique configuration is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Synthesis
The synthesis of this compound can be achieved through various chemical methods, typically involving the coupling of tert-butyl carbamate with an appropriate aminoisoquinoline derivative. The synthetic routes may include:
- Formation of the Carbamate : Reaction of tert-butyl isocyanate with an amine.
- Coupling with Aminoisoquinoline : Utilizing coupling agents to facilitate the formation of the desired bond between the aminoisoquinoline and the carbamate moiety.
Research indicates that compounds with an aminoisoquinoline structure exhibit a range of biological activities, including:
- Anticancer Properties : Some derivatives have shown potential in inhibiting tumor growth by targeting specific molecular pathways involved in cancer progression.
- Neuroprotective Effects : The compound may interact with neuroreceptors or enzymes that are implicated in neurodegenerative diseases.
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that similar compounds exhibited significant inhibition of cancer cell proliferation in vitro. For instance, compounds containing the aminoisoquinoline structure were found to modulate apoptosis pathways and inhibit angiogenesis in cancer cells .
- Neuroprotection : Research has shown that certain derivatives can protect against neurotoxicity induced by amyloid-beta (Aβ) peptides, which are associated with Alzheimer's disease. These compounds reduce oxidative stress markers and inflammatory cytokines in neuronal cells .
Comparative Analysis
To understand the uniqueness of this compound, a comparative analysis with related compounds can be insightful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-Aminoisoquinoline | C9H10N2 | Basic isoquinoline structure without carbamate |
| N-Boc-protected aniline | C10H13NO2 | Contains a Boc protecting group but lacks the isoquinoline moiety |
| Tert-butyl carbamate | C5H11NO2 | Simpler structure without the isoquinoline component |
The presence of both the tert-butyl group and the aminoisoquinoline moiety likely enhances its biological activity compared to simpler analogs.
Future Directions
Further investigations are warranted to elucidate the precise mechanisms by which this compound exerts its effects. Potential areas for future research include:
- In Vivo Studies : Testing the compound's efficacy and safety in animal models.
- Target Identification : Understanding specific molecular targets involved in its biological activity.
- Structure-Activity Relationship (SAR) : Exploring modifications to improve potency and selectivity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing tert-Butyl (4-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)butyl)carbamate?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Protection of amines : Use of tert-butyl carbamate (Boc) groups to protect reactive amine functionalities during intermediate steps .
- Coupling reactions : Formation of the dihydroisoquinoline core via cyclization or nucleophilic substitution, followed by alkylation or amidation to introduce the butyl-carbamate moiety .
- Deprotection : Acidic or catalytic conditions (e.g., HCl/dioxane) to remove Boc groups while preserving the 7-amino substituent .
- Purification : Column chromatography or recrystallization to achieve >95% purity, validated by HPLC and mass spectrometry .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural elucidation of the dihydroisoquinoline core and Boc-protected groups .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and monitor reaction progress .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identification of carbamate (C=O stretch at ~1700 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹) functional groups .
Q. How does the tert-butyl carbamate group influence stability during synthesis?
- Methodological Answer : The Boc group enhances stability by:
- Preventing undesired reactions : Shielding the amine from oxidation or nucleophilic attack during intermediate steps .
- Facilitating purification : Boc-protected intermediates are often crystalline, simplifying isolation .
- Controlled deprotection : Stability under basic/neutral conditions allows selective removal under acidic conditions (e.g., TFA or HCl) without degrading the dihydroisoquinoline scaffold .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets like CD44?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses of the compound within the CD44 hyaluronic acid-binding domain (HABD). Key interactions include hydrogen bonding with Arg49 and hydrophobic contacts with Phe78 .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS) to evaluate conformational dynamics and binding free energies .
- In silico mutagenesis : Identify critical residues (e.g., Tyr42) influencing binding affinity using alanine-scanning mutagenesis in software like PyMOL .
Q. What strategies resolve contradictions in reported biological activities of dihydroisoquinoline derivatives?
- Methodological Answer :
- Comparative IC50 assays : Standardize in vitro assays (e.g., enzyme inhibition or receptor binding) across studies to control variables like buffer pH, temperature, and cell lines .
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., 7-amino vs. 7-nitro groups) to isolate contributions to activity .
- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify trends or outliers, adjusting for publication bias .
Q. What in vitro assays evaluate the compound’s enzyme inhibition efficacy?
- Methodological Answer :
- Kinetic assays : Measure IC50 values via fluorogenic substrates (e.g., AMC-tagged peptides for proteases) using microplate readers .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) to immobilized targets like CD44 .
- Cellular assays : Use luciferase reporters or Western blotting to assess downstream signaling modulation (e.g., ERK phosphorylation) in CD44-overexpressing cell lines .
Q. How does the compound’s structure affect pharmacokinetic properties like blood-brain barrier (BBB) permeability?
- Methodological Answer :
- In silico prediction : Tools like SwissADME calculate topological polar surface area (TPSA < 60 Ų) and log P (~2.5) to predict BBB penetration .
- Parallel Artificial Membrane Permeability Assay (PAMPA) : Quantify passive diffusion across lipid membranes .
- In vivo studies : Administer radiolabeled compound to rodents, followed by LC-MS/MS analysis of brain-to-plasma ratios .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar dihydroisoquinoline derivatives?
- Methodological Answer :
- Reaction optimization : Screen solvents (e.g., DMF vs. THF), catalysts (e.g., Pd/C vs. Ni), and temperatures to reproduce literature conditions .
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylation) that reduce yield .
- Collaborative verification : Share intermediates with independent labs to validate reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
